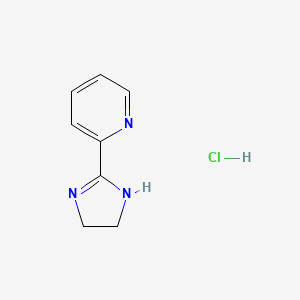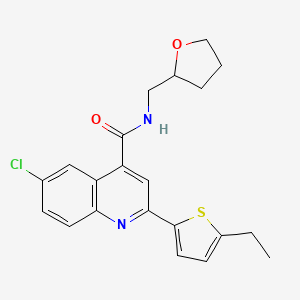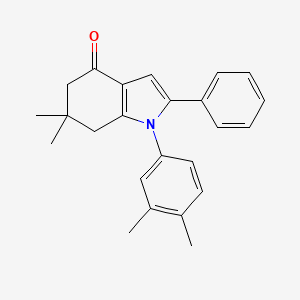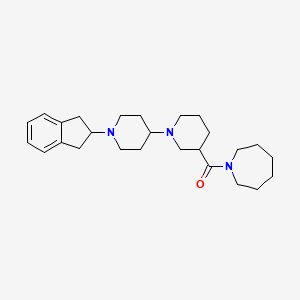![molecular formula C21H23NO4 B6132880 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone, also known as BMS-582949, is a small molecule inhibitor of the tyrosine kinase receptor, fibroblast growth factor receptor 4 (FGFR4). This molecule has garnered significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, liver fibrosis, and metabolic disorders.
Scientific Research Applications
1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and lung cancer cells. Additionally, this compound has been shown to reduce liver fibrosis in animal models, suggesting its potential use in the treatment of liver diseases. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of metabolic disorders.
Mechanism of Action
1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone acts as a selective inhibitor of FGFR4, a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR4, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In animal models of liver fibrosis, this compound reduces collagen deposition and inflammation. Additionally, this compound improves glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone has several advantages for lab experiments, including its high selectivity for FGFR4 and its ability to inhibit cancer cell growth and fibrosis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone. One potential direction is to investigate the use of this compound in combination with other therapies for the treatment of cancer and liver fibrosis. Additionally, further research is needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more potent and selective FGFR4 inhibitors may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone involves the reaction of 4-chloro-2-fluoroacetophenone with 2-benzyl-4-morpholin-4-yl-2-oxoethyl trifluoromethanesulfonate in the presence of a base. The resulting intermediate is then reacted with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst to yield this compound.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-(2-benzylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-16(23)18-7-9-19(10-8-18)26-15-21(24)22-11-12-25-20(14-22)13-17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFFVMGJJXWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)


![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
